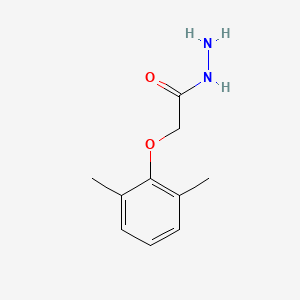

2-(2,6-Dimethylphenoxy)acetohydrazide

Description

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-4-3-5-8(2)10(7)14-6-9(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTXJUJFIBOLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354231 | |

| Record name | 2-(2,6-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64106-78-1 | |

| Record name | 2-(2,6-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2,6-Dimethylphenoxy)acetohydrazide

Introduction: The Significance of the Phenoxyacetohydrazide Scaffold

In the landscape of modern medicinal and agrochemical research, the phenoxyacetohydrazide moiety stands out as a privileged scaffold. Its inherent structural features—a flexible ether linkage, a lipophilic aromatic ring, and a reactive hydrazide functional group—confer upon it a remarkable versatility for chemical modification and a broad spectrum of biological activities. The terminal hydrazide group, in particular, is a key pharmacophore that readily undergoes condensation reactions with aldehydes and ketones, enabling the facile generation of extensive compound libraries for high-throughput screening and detailed structure-activity relationship (SAR) studies.

Derivatives of this scaffold have demonstrated promising potential across multiple therapeutic areas. For instance, various substituted phenoxyacetohydrazides have been investigated for their anti-inflammatory, antimicrobial, and anticonvulsant properties. Beyond the pharmaceutical realm, phenoxyacetic acid derivatives have a long-standing history in agrochemistry, serving as foundational structures for the development of novel herbicides, fungicides, and plant growth regulators.

This guide provides an in-depth, technical exploration of the synthesis and characterization of a specific, yet representative, member of this class: 2-(2,6-dimethylphenoxy)acetohydrazide. The strategic placement of the two methyl groups on the phenyl ring ortho to the ether linkage introduces steric hindrance that can significantly influence the molecule's conformation and its interaction with biological targets. By understanding the nuances of its synthesis and the precise methods for its characterization, researchers can confidently utilize this valuable intermediate for their own discovery programs.

Synthetic Pathway: A Two-Step Approach to this compound

The synthesis of this compound is most efficiently achieved through a robust and well-established two-step reaction sequence. This pathway begins with a classic Williamson ether synthesis to construct the phenoxyacetate core, followed by a nucleophilic acyl substitution reaction—hydrazinolysis—to introduce the terminal hydrazide functionality.

Step 1: Synthesis of Ethyl 2-(2,6-Dimethylphenoxy)acetate

The initial step involves the formation of an ether linkage between 2,6-dimethylphenol and an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is conducted in the presence of a weak base, such as anhydrous potassium carbonate, which serves to deprotonate the phenolic hydroxyl group, thereby generating a more nucleophilic phenoxide intermediate. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is crucial for facilitating this SN2 reaction by effectively solvating the cation of the base without deactivating the nucleophile.[1][2]

Experimental Protocol: Synthesis of Ethyl 2-(2,6-Dimethylphenoxy)acetate

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 |

| Acetone (Anhydrous) | C₃H₆O | 58.08 |

| Diethyl Ether | C₄H₁₀O | 74.12 |

| 10% Sodium Hydroxide Solution | NaOH(aq) | - |

| Brine (Saturated NaCl Solution) | NaCl(aq) | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylphenol (0.1 mol, 12.22 g) and anhydrous acetone (100 mL). Stir the mixture until the phenol is completely dissolved.

-

Addition of Base: Add anhydrous potassium carbonate (0.15 mol, 20.73 g) to the solution. The mixture will become a suspension.

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (0.11 mol, 13.48 g, 11.2 mL) dropwise over 10-15 minutes at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts and wash them with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2,6-dimethylphenoxy)acetate as an oil. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by vacuum distillation.

Step 2: Hydrazinolysis of Ethyl 2-(2,6-Dimethylphenoxy)acetate

The second and final step is the conversion of the ethyl ester intermediate to the desired acetohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[3][4][5] The reaction is typically carried out in an alcoholic solvent, such as absolute ethanol, under reflux conditions. The use of an excess of hydrazine hydrate helps to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 2-(2,6-Dimethylphenoxy)acetate | C₁₂H₁₆O₃ | 208.25 |

| Hydrazine Hydrate (80% Solution) | N₂H₄·H₂O | 50.06 |

| Absolute Ethanol | C₂H₅OH | 46.07 |

| Distilled Water (Ice-cold) | H₂O | 18.02 |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(2,6-dimethylphenoxy)acetate (0.05 mol, 10.41 g) in absolute ethanol (80 mL).

-

Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (80% solution, 0.1 mol, ~6.25 mL) dropwise with stirring at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 8-10 hours.[3] The progress of the reaction can be monitored by TLC.

-

Product Precipitation: After the reaction is complete, reduce the volume of the solvent to about one-third of the original volume using a rotary evaporator. Allow the concentrated solution to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the solid product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of ice-cold distilled water. The crude product can be recrystallized from ethanol or an ethanol-water mixture to obtain pure this compound as a white crystalline solid.[3]

Characterization and Data Interpretation

The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Expected Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: A triplet and a doublet in the region of δ 6.9-7.1 ppm. -OCH₂- Protons: A singlet around δ 4.3-4.5 ppm. -NH₂ Protons: A broad singlet around δ 4.1-4.3 ppm (exchangeable with D₂O). -NH- Proton: A broad singlet around δ 9.0-9.2 ppm (exchangeable with D₂O). -CH₃ Protons: A singlet at δ 2.2-2.3 ppm corresponding to the two methyl groups. |

| ¹³C NMR | Carbonyl Carbon: A resonance in the downfield region, typically δ 168-170 ppm. Aromatic Carbons: Resonances in the range of δ 125-155 ppm. -OCH₂- Carbon: A signal around δ 68-70 ppm. -CH₃ Carbons: A signal in the upfield region, around δ 16-18 ppm. |

| IR Spectroscopy (cm⁻¹) | N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ (from -NH₂). C=O Stretching: A strong absorption band around 1650-1670 cm⁻¹. C-O-C Stretching: An absorption band in the region of 1220-1260 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak: A peak corresponding to [M+H]⁺ at m/z 195.1182 (calculated for C₁₀H₁₅N₂O₂⁺). |

| Melting Point | A sharp melting point is indicative of high purity. |

Applications and Future Directions

This compound is not merely a chemical entity but a gateway to a vast chemical space with significant potential. The primary utility of this compound lies in its role as a versatile intermediate. The hydrazide functionality serves as a linchpin for the construction of more complex molecular architectures, most notably through the formation of hydrazones. These hydrazone derivatives have been extensively explored for a wide array of biological activities, including but not limited to:

-

Antimicrobial Agents: The azomethine group (-N=CH-) formed in hydrazones is a known pharmacophore in many antimicrobial compounds.

-

Anti-inflammatory Drugs: Certain phenoxyacetohydrazide-based compounds have shown potential as inhibitors of enzymes involved in the inflammatory cascade.[1]

-

Anticancer Therapeutics: The scaffold can be elaborated to design molecules that target various pathways implicated in cancer progression.

-

Agrochemicals: The inherent herbicidal and fungicidal potential of the phenoxyacetic acid core can be fine-tuned through derivatization of the hydrazide group.

Future research efforts will likely focus on the synthesis of novel libraries of compounds derived from this compound and the systematic evaluation of their biological activities. The steric hindrance provided by the 2,6-dimethyl substitution pattern offers a unique opportunity to probe the impact of molecular conformation on biological function. Furthermore, the development of more sustainable and efficient synthetic methodologies for this class of compounds remains an area of active interest.

References

-

Isloor, A. M., Fun, H.-K., Quah, C. K., Sunil, D., & Shetty, P. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o31–o32. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing 2,6-dimethyl phenoxyacetic acid. CN101967092A.

-

ChemRxiv. (2023). Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis. Cambridge Open Engage. Available at: [Link]

-

ResearchGate. (2015). Tandem mass spectrometry and infrared spectroscopy as a help to identify peptide oxidized residues. Available at: [Link]

-

Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 18(2), 143-151. Available at: [Link]

-

MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

ChemRxiv. (2023). Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. PubChem. Available at: [Link]

-

YouTube. (2021). Make Ethyl Chloroacetate Synthesis with Dean Stark. Available at: [Link]

-

ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the DCM extract. Available at: [Link]

-

ResearchGate. (2024). Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. Available at: [Link]

-

Thieme. (n.d.). Product Class 17: Hydrazones. Available at: [Link]

-

Wiley Online Library. (2007). Matrix-assisted laser desorption/ionization mass spectrometry of polysaccharides with 2',4',6'-trihydroxyacetophenone as matrix. Available at: [Link]

- Google Patents. (n.d.). Preparation method for ethyl 2-chloroacetoacetate. CN105061210A.

-

ScienceOpen. (n.d.). Supporting Information. Available at: [Link]

-

ResearchGate. (2007). Ethyl 2-acetylhydrazono-2-phenylacetate. Available at: [Link]

- Google Patents. (n.d.). Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. CN103570645A.

-

PubChem. (n.d.). 2-[(2,6-dimethylphenoxy)methyl]oxirane. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem. Available at: [Link]

Sources

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 2-(2,6-Dimethylphenoxy)acetohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Dimethylphenoxy)acetohydrazide

Introduction

This compound is a molecule belonging to the phenoxyacetohydrazide class of compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities exhibited by its derivatives, which include insecticidal and potential therapeutic applications.[1] The physicochemical properties of a lead compound are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and potential as a therapeutic agent.[2][3]

This guide provides a comprehensive technical overview of this compound, detailing its structural identity, key physicochemical properties, and their profound implications in the drug development process. As experimentally derived data for this specific molecule is not extensively published, this document emphasizes the robust, validated protocols required for its empirical characterization. This approach is designed to empower researchers and drug development professionals to generate reliable data, forming a solid foundation for further investigation.

Compound Identification and Structure

Correctly identifying the molecule is the foundational step for any scientific investigation. The key identifiers and structural characteristics of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 64106-78-1 | [4] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [4] |

| Molecular Weight | 194.23 g/mol | [5] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NN | [4] |

Molecular Structure: The molecule features a central acetohydrazide core linked to a 2,6-dimethylphenoxy group via an ether linkage. The hydrazide moiety (-C(=O)NHNH₂) is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. The 2,6-dimethylphenyl ring introduces a significant lipophilic character, sterically shielded by the two ortho-methyl groups.

Synthesis and Spectroscopic Characterization

The synthesis of phenoxyacetohydrazides is typically achieved through a straightforward two-step process starting from the corresponding phenol.

Proposed Synthesis Workflow

The logical flow for the synthesis begins with the esterification of 2,6-dimethylphenol, followed by hydrazinolysis to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Synthesis Protocol (Exemplary)

This protocol is based on established methods for synthesizing similar acetohydrazide derivatives.[6][7]

-

Step 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate.

-

To a solution of 2,6-dimethylphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Add ethyl bromoacetate (1.1 equivalents) dropwise while stirring.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring reaction completion by Thin Layer Chromatography (TLC).

-

After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purify the resulting crude ester by column chromatography or distillation.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the purified ethyl 2-(2,6-dimethylphenoxy)acetate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 6-10 hours.

-

Upon cooling, the product typically precipitates from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the pure product.[6]

-

Spectroscopic Characterization

Structural confirmation is essential. Based on the molecule's structure, the following spectroscopic signatures are expected:

-

¹H NMR: Signals corresponding to the aromatic protons, the ether-linked methylene protons (-O-CH₂-), the hydrazide protons (-NH-NH₂), and the two distinct methyl group protons.

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbons.[8]

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), C-O-C stretching (ether), and aromatic C-H stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (194.23 m/z).

Core Physicochemical Properties and Their Significance

The interplay of a molecule's physicochemical properties dictates its fate in a biological system.

Data Summary Table

The following table summarizes key physicochemical properties. Since experimental values are not widely published, high-quality computed values are provided alongside a strong recommendation for experimental validation using the protocols detailed in this guide.

| Property | Predicted/Computed Value | Significance in Drug Discovery |

| Melting Point (°C) | Not available (Requires experiment) | Indicates purity and lattice energy; affects solubility and stability. |

| Aqueous Solubility (logS) | -2.4 to -3.0 (Low to Moderate) | Crucial for absorption; poor solubility is a major cause of drug failure.[9] |

| pKa | ~13.5 (Predicted for hydrazide)[10][11] | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| Lipophilicity (logP) | 1.2 - 1.5 | Governs membrane permeability and distribution. Values outside the optimal range can lead to poor absorption or toxicity.[3] |

| Polar Surface Area (TPSA) | 64.4 Ų | Influences membrane transport and blood-brain barrier penetration. |

| H-Bond Donors | 2 | Affects solubility and target binding interactions. |

| H-Bond Acceptors | 3 | Affects solubility and target binding interactions. |

| Rotatable Bonds | 3 | Influences conformational flexibility and binding affinity. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for determining the critical physicochemical parameters of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[9]

Principle: An excess amount of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The concentration of the dissolved compound is then quantified.

Workflow Diagram:

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Addition: Add an excess amount of this compound (e.g., 2-5 mg) to a known volume of the buffer (e.g., 1 mL) in a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C) for 24 to 48 hours to reach equilibrium.[12]

-

Phase Separation: After equilibration, separate the undissolved solid. This is critically done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by careful filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard calibration curve.[2][13]

-

Replication: Perform the experiment in at least triplicate to ensure the reliability of the results.[12]

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[14]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, where the compound is 50% ionized.[14][15]

Step-by-Step Protocol:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in an appropriate solvent system (e.g., water with a small amount of co-solvent if needed).[15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

-

Titration Setup: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge with nitrogen to remove dissolved CO₂.[15] Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: Since the hydrazide group is expected to be basic, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units per minute).[14]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the inflection point can be determined from the first or second derivative of the titration curve.

-

Replication: Conduct at least three independent titrations to calculate the average pKa and standard deviation.[14][15]

Determination of Lipophilicity (logP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and water.[16]

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and pre-saturated water. After vigorous mixing and separation of the phases, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase, and logP is its base-10 logarithm.[3]

Step-by-Step Protocol:

-

Solvent Preparation: Prepare pre-saturated n-octanol by shaking it with water for 24 hours and allowing the layers to separate. Similarly, prepare pre-saturated water. Use the aqueous phase for the experiment (e.g., PBS pH 7.4 for logD determination).

-

Partitioning: Add a known amount of this compound to a vial containing equal volumes of pre-saturated n-octanol and pre-saturated buffer (pH 7.4).

-

Equilibration: Cap the vial and shake vigorously for 1-3 hours to facilitate partitioning. Subsequently, let the vial stand or centrifuge it at low speed to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV.[16][17] It is crucial to create separate calibration curves for quantification in the n-octanol and aqueous matrices.

-

Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])[3]

-

Validation: Perform the experiment in triplicate to ensure precision and accuracy.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). PubMed. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2023). Longdom Publishing. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2020). MDPI. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Development of Methods for the Determination of pKa Values. (2011). PMC - NIH. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. Wiley. [Link]

-

Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH. [Link]

-

2-(2-Methoxyphenoxy)acetohydrazide. PubChem. [Link]

-

acetohydrazide. ChemBK. [Link]

-

N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. (2018). PubMed Central - NIH. [Link]

-

Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz. [Link]

-

2-(3,5-Dimethylphenoxy)acetohydrazide. PubChem. [Link]

-

2-(2-Chlorophenoxy)acetohydrazide. (2009). ResearchGate. [Link]

-

1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0326710). NP-MRD. [Link]

-

Proton NMR of compound 2. The Royal Society of Chemistry. [Link]

- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

-

I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H functionalization. The Royal Society of Chemistry. [Link]

-

Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate. [Link]

-

2-(4-Methoxyphenoxy)acetohydrazide. (2012). PMC - NIH. [Link]

-

Acetohydrazide. PubChem - NIH. [Link]

-

2-(2-Ethoxyphenoxy)acetohydrazide. PubChem. [Link]

-

(2,6-Dimethylphenoxy)acetic acid. PubChem - NIH. [Link]

-

Npc6289. PubChem - NIH. [Link]

Sources

- 1. 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-(3,5-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 3871129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. scispace.com [scispace.com]

- 10. chembk.com [chembk.com]

- 11. Acethydrazide | 1068-57-1 [chemicalbook.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. lifechemicals.com [lifechemicals.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

An In-depth Technical Guide to 2-(2,6-Dimethylphenoxy)acetohydrazide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Identity

2-(2,6-Dimethylphenoxy)acetohydrazide belongs to the phenoxyacetic acid hydrazide family, a class of compounds recognized for their diverse biological activities. The core structure, characterized by a dimethylphenoxy group linked to an acetohydrazide moiety via an ether bond, provides a versatile scaffold for chemical modification and drug design. The terminal hydrazide group is a critical pharmacophore, readily participating in condensation reactions to form hydrazone derivatives, thereby enabling the creation of extensive compound libraries for high-throughput screening.

While a dedicated CAS number for this compound is not prominently indexed, its molecular identity is defined by its systematic IUPAC name and molecular formula.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Canonical SMILES | CC1=C(C=CC=C1OC(=O)CN)C |

The molecular structure of this compound is depicted below, highlighting the key functional groups that contribute to its chemical reactivity and biological potential.

Caption: Molecular Structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a reliable two-step process, which is analogous to the synthesis of other phenoxyacetohydrazide derivatives.[1][2] This method involves the initial synthesis of an ester intermediate followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate

This step involves a Williamson ether synthesis, where 2,6-dimethylphenol is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base.

Materials:

-

2,6-Dimethylphenol

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the residue with acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2,6-dimethylphenoxy)acetate.

-

The crude product can be purified by vacuum distillation or column chromatography if necessary.

Step 2: Hydrazinolysis of Ethyl 2-(2,6-dimethylphenoxy)acetate

The ester intermediate is then converted to the final hydrazide product by reacting it with hydrazine hydrate.

Materials:

-

Ethyl 2-(2,6-dimethylphenoxy)acetate

-

Hydrazine hydrate (80-100%)

-

Ethanol (absolute)

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the ethyl 2-(2,6-dimethylphenoxy)acetate (1.0 eq) in absolute ethanol.

-

Add an excess of hydrazine hydrate (3-5 eq) to the solution.

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled solution into a beaker of ice-cold water with stirring.

-

A white precipitate of this compound will form.

-

Collect the solid product by filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Sources

Phenoxyacetohydrazide Derivatives: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential

Introduction: The Versatility of the Phenoxyacetohydrazide Scaffold

Phenoxyacetohydrazide derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts. The inherent structural features of the phenoxyacetohydrazide core, including a phenoxy ring, a flexible acetyl linker, and a reactive hydrazide moiety, provide a unique platform for molecular hybridization and the development of novel therapeutic agents.[3][4]

Anticancer Activity: Targeting Multiple Pathways of Malignancy

Phenoxyacetohydrazide derivatives have emerged as promising candidates for cancer therapy due to their ability to modulate various signaling pathways involved in tumor growth and progression.[4][5] Their anticancer effects are often multifactorial, encompassing the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[5][6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of phenoxyacetohydrazide derivatives is attributed to their interaction with key cellular targets. Studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells.[5] Furthermore, certain derivatives have demonstrated potent inhibitory activity against vascular endothelial growth factor (VEGF), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[3][5] Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 which is often overexpressed in tumors, is another mechanism by which these compounds can exert their anticancer effects.[3][5]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7][8]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the phenoxyacetohydrazide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.[10]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Cytotoxicity of Phenoxyacetohydrazide Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative A | MCF-7 (Breast Cancer) | 15.2 |

| Derivative B | A549 (Lung Cancer) | 22.8 |

| Derivative C | HeLa (Cervical Cancer) | 18.5 |

| Doxorubicin (Control) | MCF-7 | 0.8 |

Anti-inflammatory and Analgesic Activities: Modulating the Inflammatory Cascade

Phenoxyacetohydrazide derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[3][11] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[3][12]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process. The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. Phenoxyacetohydrazide derivatives can inhibit COX-1 and COX-2, thereby reducing prostaglandin synthesis and mitigating the inflammatory response and associated pain.[3][4] The amide oxygen of the hydrazide moiety is thought to form hydrogen bonds with arginine residues in the COX active site, contributing to their binding affinity.[3][4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[13][14][15]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test phenoxyacetohydrazide derivatives orally or intraperitoneally to the rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[14][16]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14][17]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[14]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Control (Vehicle) | - | 0 |

| Derivative D | 25 | 35.2 |

| Derivative E | 25 | 48.6 |

| Indomethacin | 10 | 62.5 |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. Phenoxyacetohydrazide derivatives have shown promising activity against a range of bacteria and fungi.[18][19]

Mechanism of Action: Disruption of Microbial Cell Integrity

While the exact mechanisms are still under investigation, it is hypothesized that phenoxyacetohydrazide derivatives may exert their antimicrobial effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The lipophilic nature of the phenoxy group can facilitate the passage of the molecule through the microbial cell wall.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21][22]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the phenoxyacetohydrazide derivatives in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Phenoxyacetohydrazide Derivatives

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

| Derivative F | 16 | 32 | 64 |

| Derivative G | 8 | 16 | 32 |

| Ciprofloxacin (Control) | 1 | 0.5 | - |

| Fluconazole (Control) | - | - | 2 |

Anticonvulsant Activity: Potential for Epilepsy Treatment

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Some phenoxyacetohydrazide derivatives have shown potential as anticonvulsant agents in preclinical models.[23]

Mechanism of Action: Modulation of Neuronal Excitability

The anticonvulsant activity of these compounds may be attributed to their ability to modulate voltage-gated sodium channels or enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By stabilizing neuronal membranes and reducing excessive electrical discharges in the brain, these derivatives may prevent the spread of seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[24][25][26]

Step-by-Step Methodology:

-

Animal Preparation: Use male albino mice weighing 20-25g.

-

Compound Administration: Administer the test compounds intraperitoneally.

-

Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[24][27]

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.[24]

-

Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity. Calculate the percentage of protected animals in each group.

Data Presentation: Anticonvulsant Activity in the MES Test

| Treatment | Dose (mg/kg, i.p.) | Protection from Tonic Hindlimb Extension (%) |

| Control (Vehicle) | - | 0 |

| Derivative H | 50 | 40 |

| Derivative I | 50 | 60 |

| Phenytoin (Control) | 25 | 100 |

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxyacetohydrazide derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring and modifications of the hydrazide moiety.[3][28][29]

-

Phenoxy Ring Substituents: Electron-withdrawing or electron-donating groups on the phenoxy ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its binding to target proteins and its pharmacokinetic profile.

-

Hydrazide Modifications: Conversion of the hydrazide to hydrazones, amides, or cyclic heterocycles like oxadiazoles or triazoles can lead to compounds with enhanced and diversified biological activities. The hydrazone linkage (-NH-N=CH-) is a particularly important pharmacophore.[30]

Conclusion and Future Perspectives

Phenoxyacetohydrazide derivatives have demonstrated a remarkable range of biological activities, positioning them as a highly promising scaffold for the development of novel therapeutic agents. Their multifactorial mechanisms of action, particularly in the context of cancer and inflammation, offer the potential for therapies with improved efficacy and reduced side effects. Future research should focus on the synthesis of new derivatives with optimized pharmacokinetic and pharmacodynamic properties, detailed elucidation of their molecular targets, and in vivo evaluation in relevant disease models. The continued exploration of this versatile chemical class holds significant promise for addressing unmet medical needs.

References

-

Al-Suhaimi, E. A., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One, 19(9), e0330731. Available from: [Link].

-

El-Sayed, M. A., et al. (2022). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC - PubMed Central. Available from: [Link].

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link].

-

Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. Available from: [Link].

-

Abreu, M. P., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 25(16), 8870. Available from: [Link].

-

El-Gaby, M. S. A., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available from: [Link].

-

Al-Suhaimi, E. A., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. Available from: [Link].

-

Sanchez, J. C., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. NIH. Available from: [Link].

-

Al-Suhaimi, E. A., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available from: [Link].

-

Al-Suhaimi, E. A., et al. (2025). (PDF) Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. Available from: [Link].

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. Available from: [Link].

-

Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available from: [Link].

-

National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Available from: [Link].

-

Hayes, B. A., & Balster, R. L. (1985). Anticonvulsant properties of phencyclidine-like drugs in mice. PubMed - NIH. Available from: [Link].

-

ResearchGate. Anticonvulsant activity and neurotoxicity data of phenothiazine derivatives. Available from: [Link].

-

National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available from: [Link].

-

Van den Bossche, S., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(3), 548. Available from: [Link].

-

Melior Discovery. Maximal Electroshock Seizure Model. Available from: [Link].

-

Li, L., et al. (2020). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. PubMed. Available from: [Link].

-

Ezeokonkwo, M. A., et al. (2019). Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry, 35(4). Available from: [Link].

-

Sarker, D., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available from: [Link].

-

Wawer, M. J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available from: [Link].

-

Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available from: [Link].

-

Bio-protocol. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link].

-

ResearchGate. Methods for in vitro evaluating antimicrobial activity: A review. Available from: [Link].

-

Kumar, S., et al. (2010). (PDF) Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. ResearchGate. Available from: [Link].

-

Thurkauf, A., et al. (1989). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. PubMed. Available from: [Link].

-

ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available from: [Link].

-

Rogawski, M. A. Development of Phencyclidine Analogs as Anticonvulsants. Grantome. Available from: [Link].

-

Löscher, W., & Schmidt, D. (1988). (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. Available from: [Link].

-

El-Gaby, M. S. A. (2001). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. Available from: [Link].

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link].

- Sunshine, A., & Olson, N. Z. (1991). Analgesic and anti-inflammatory compositions comprising diphenhydramine and methods of using same. Google Patents.

-

Jabłoński, J., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available from: [Link].

-

Hidayat, M., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. World's Veterinary Journal. Available from: [Link].

-

Johnson, J. G., et al. (2019). Structure Activity Relationship of Brevenal Hydrazide Derivatives. MDPI. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. US4985459A - Analgesic and anti-inflammatory compositions comprising diphenhydramine and methods of using same - Google Patents [patents.google.com]

- 17. inotiv.com [inotiv.com]

- 18. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System – Oriental Journal of Chemistry [orientjchem.org]

- 19. mdpi.com [mdpi.com]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 25. meliordiscovery.com [meliordiscovery.com]

- 26. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. Structure Activity Relationship of Brevenal Hydrazide Derivatives [mdpi.com]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Silico Prediction of 2-(2,6-Dimethylphenoxy)acetohydrazide Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of 2-(2,6-Dimethylphenoxy)acetohydrazide. This molecule, belonging to the versatile phenoxyacetohydrazide class, holds potential for a range of therapeutic applications due to the known broad-spectrum bioactivities of its structural analogs, including antimicrobial, anticancer, and anti-inflammatory effects. We will navigate the logical progression of a computational drug discovery workflow, from initial target identification to robust bioactivity prediction and pharmacokinetic profiling. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the causal reasoning behind methodological choices, thereby ensuring scientific integrity and fostering a deeper understanding of the predictive modeling process.

Introduction: The Therapeutic Potential of the Phenoxyacetohydrazide Scaffold

The hydrazide functional group is a well-established pharmacophore in medicinal chemistry, contributing to a wide array of biological activities.[1] When incorporated into a phenoxyacetamide backbone, the resulting phenoxyacetohydrazide scaffold presents a promising starting point for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated inhibitory activity against various enzymes and receptors implicated in a range of pathologies.[2][3][4][5]

Our subject molecule, this compound, is a structurally distinct member of this class. The dimethyl substitution on the phenoxy ring is anticipated to influence its lipophilicity, steric profile, and electronic properties, thereby modulating its interaction with biological targets and its pharmacokinetic profile. This guide will systematically explore the potential bioactivities of this compound through a validated in silico workflow.

The In Silico Bioactivity Prediction Workflow: A Conceptual Overview

A robust in silico analysis hinges on a logical and multi-faceted approach. Our workflow is designed to be a self-validating system, where each step builds upon the last to create a comprehensive and reliable prediction of bioactivity.

Caption: A detailed workflow for molecular docking.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target. Protocol 3: Ligand-Based Pharmacophore Modeling

-

Dataset Preparation:

-

Collect a set of known active and inactive compounds for one of our selected targets from databases like ChEMBL.

-

-

Feature Identification:

-

Identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) present in the active compounds.

-

-

Model Generation:

-

Use software like PharmaGist or Discovery Studio to generate pharmacophore models that are common to the active compounds but absent in the inactive ones.

-

-

Model Validation:

-

Validate the generated models by their ability to distinguish between active and inactive compounds in a test set.

-

-

Screening:

-

The validated pharmacophore model can then be used as a 3D query to screen large compound libraries for molecules with the desired features.

-

Phase 3: Predictive Modeling and Profiling

This phase focuses on developing quantitative models to predict bioactivity and assessing the drug-likeness of our compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds. [6][7] Protocol 4: 2D-QSAR Model Development

-

Data Collection:

-

Compile a dataset of compounds with known bioactivity (e.g., IC50 values) against a specific target.

-

-

Descriptor Calculation:

-

For each compound, calculate a variety of molecular descriptors (e.g., topological, electronic, physicochemical) using software like PaDEL-Descriptor.

-

-

Model Building:

-

Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines) to build a model that correlates the descriptors with the biological activity. [8]4. Model Validation:

-

Rigorously validate the model using internal (cross-validation) and external validation sets to assess its predictive power. [9]5. Prediction:

-

Use the validated QSAR model to predict the bioactivity of this compound.

-

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug. [4][10] Protocol 5: In Silico ADMET Profiling

-

Input: Use the SMILES string of this compound.

-

Web Servers: Utilize free online ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab. [4][11]3. Property Prediction: These servers will predict a range of properties, including:

-

Absorption: Gastrointestinal absorption, blood-brain barrier permeability.

-

Distribution: Plasma protein binding, volume of distribution.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

-

Analysis: Analyze the predicted ADMET profile to identify potential liabilities and assess the overall drug-likeness of the compound.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | Predicted Value | Adherence to Lipinski's Rule of Five |

| LogP | Predicted Value | Lipophilicity |

| Topological Polar Surface Area | Predicted Value | Membrane permeability |

| Pharmacokinetics | ||

| GI Absorption | Predicted Value | Oral bioavailability |

| BBB Permeability | Predicted Value | Central nervous system effects |

| CYP Inhibition | Predicted Value | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Pass/Fail | General drug-likeness |

| Bioavailability Score | Predicted Value | Overall potential as an oral drug |

| Toxicity | ||

| Ames Test | Mutagen/Non-mutagen | Mutagenic potential |

| Hepatotoxicity | Predicted Value | Potential for liver damage |

Note: The "Predicted Value" fields would be populated with the output from the ADMET prediction tools.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of this compound. By systematically progressing from target identification to detailed interaction analysis and pharmacokinetic profiling, researchers can generate a robust hypothesis regarding the therapeutic potential of this compound.

The predictive data generated through these protocols should be viewed as a powerful tool for prioritizing experimental studies. Promising results from molecular docking and QSAR analyses, coupled with a favorable ADMET profile, would provide a strong rationale for the synthesis and in vitro testing of this compound against the predicted biological targets. This integrated approach of computational and experimental validation is paramount in modern drug discovery, enabling a more efficient and cost-effective path toward the development of novel therapeutics.

References

-

Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. (URL: [Link])

-

Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. (URL: [Link])

-

Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. (URL: [Link])

-

Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. (URL: [Link])

-

Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. (URL: [Link])

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (URL: [Link])

-

Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. (URL: [Link])

-

Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (URL: [Link])

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (URL: [Link])

-

Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simulation. (URL: [Link])

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (URL: [Link])

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (URL: [Link])

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (URL: [Link])

-

A Novel Family of Hydroxamate-Based Acylating Inhibitors of Cyclooxygenase. (URL: [Link])

-

Hydrazone analogs as DNA gyrase inhibitors and antioxidant agents: Structure-activity relationship and pharmacophore modeling. (URL: [Link])

-

DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents. (URL: [Link])

-

Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (URL: [Link])

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (URL: [Link])

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])

-

In Silico methods for ADMET prediction of new molecules. (URL: [Link])

-

Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. (URL: [Link])

-

Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (URL: [Link])

-

Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. (URL: [Link])

-

Scaffold-based design of kinase inhibitors for cancer therapy. (URL: [Link])

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (URL: [Link])

-

Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. (URL: [Link])

-

SYNTHESIS AND MOLECULAR DOCKING STUDIES OF NOVEL PYRIDINE-THIAZOLE-HYDRAZONE CONJUGATES AS ANTIMICROBIAL AND ANTIOXIDANT AGENTS. (URL: [Link])

-

Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (URL: [Link])

-

Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. (URL: [Link])

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (URL: [Link])

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (URL: [Link])

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (URL: [Link])

-

Prediction Of Bioactivity From Chemical Structure. (URL: [Link])

-

Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (URL: [Link])

-

Anti-inflammatory Activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). (URL: [Link])

-

Predictive QSAR modeling: Methods and applications in drug discovery and chemical risk assessment. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]

- 9. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure analysis of 2-(2,6-Dimethylphenoxy)acetohydrazide

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2,6-Dimethylphenoxy)acetohydrazide

Authored by: A Senior Application Scientist

Foreword: Unveiling Molecular Architecture for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms, the nature of intermolecular interactions, and the resulting crystal packing dictate a compound's physicochemical properties, including solubility, stability, and ultimately, its biological activity. This compound belongs to the phenoxyacetohydrazide class of compounds, a scaffold noted for its versatile biological potential, with derivatives showing promise in antimicrobial, anti-inflammatory, and anticonvulsant research.[1]

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a sequence of protocols, but the underlying scientific rationale—the "why" behind the "how." By following this self-validating system, from synthesis to data deposition, researchers can ensure the generation of accurate, reliable, and high-integrity crystallographic data, a prerequisite for advancing the development of novel therapeutics.

Part 1: Synthesis and Crystallogenesis — From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single crystal suitable for X-ray diffraction. The quality of this initial step is paramount; a flawed crystal yields a flawed structure.

Rationale for Synthetic Pathway

The most direct and efficient synthesis of this compound involves a two-step process: esterification of 2,6-dimethylphenol followed by hydrazinolysis. This common pathway for producing hydrazides is well-documented and reliable for analogous compounds.[2]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(2,6-dimethylphenoxy)acetate

-

To a solution of 2,6-dimethylphenol (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress with thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude ester. Purify via column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the synthesized ethyl 2-(2,6-dimethylphenoxy)acetate (1 eq.) in ethanol.

-

Heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, reduce the volume of ethanol by distillation.

-

Upon cooling the concentrated solution, the solid product, this compound, will precipitate.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Protocol: Single Crystal Growth

The goal is to achieve slow, controlled precipitation from a saturated solution, allowing a single, well-ordered crystal lattice to form.

-

Solvent Selection: Test the solubility of the purified powder in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate). An ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature. Ethanol is often a good starting point for hydrazide derivatives.[2]

-

Slow Evaporation Method:

-

Prepare a saturated solution of this compound in the chosen solvent (e.g., ethanol) by gentle heating.

-

Filter the hot solution into a clean vial to remove any particulate matter.

-

Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Colorless, needle-shaped, or block-like crystals are expected to form over several days.

-

Part 2: The X-ray Crystallography Workflow

This section details the process of using single-crystal X-ray diffraction to determine the atomic structure. The workflow is a self-validating system, with checks at each stage to ensure data quality.

Causality in Experimental Choices

-

Crystal Selection: A suitable crystal should be visually clear, have well-defined faces, and be free of cracks or defects. Its size should be appropriate for the X-ray beam (typically 0.1-0.4 mm in each dimension).

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K or 296 K).[2][3] This is crucial as it minimizes thermal vibrations of the atoms, leading to more precise atomic positions and reduced thermal degradation of the sample.

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is a common X-ray source for small organic molecules as its wavelength provides good diffraction resolution.

Detailed Protocol: Data Collection, Solution, and Refinement

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The crystal is placed in a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the reflection intensities.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[2]

Workflow Visualization